Product packaging for Myrtecaine(Cat. No.:CAS No. 7712-50-7)

Myrtecaine

Cat. No.: B1216821
CAS No.: 7712-50-7
M. Wt: 265.4 g/mol
InChI Key: BZRYYBWNOUALTQ-HOTGVXAUSA-N
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Description

Evolution of Myrtecaine Research within Monoterpenoid Chemistry

The study of this compound is situated within the broader field of monoterpenoid chemistry. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The synthesis of this compound is a clear illustration of its monoterpenoid origins. The process involves using homomyrtenol as a precursor. chemicalbook.com

A key step in its preparation involves the reaction of the sodium derivative of homomyrtenol with diethylaminochloroethane in a toluene (B28343) solution. chemicalbook.com This synthesis, first detailed by Goudin in 1961, highlights the chemical manipulations of a monoterpenoid backbone to produce a pharmacologically active molecule. drugfuture.com The structure of this compound, formally named 2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]-N,N-diethylethanamine, retains the characteristic bicyclic heptene (B3026448) core derived from its monoterpene origin. wikipedia.orgdrugfuture.com

This compound as a Representative Monoterpene Derivative in Experimental Pharmacology

In experimental pharmacology, this compound serves as an example of a monoterpene derivative with therapeutic applications. nih.gov Its primary pharmacological action is that of a local anesthetic. drugbank.comquimicaorganica.org In addition to its anesthetic qualities, this compound is noted to have muscle relaxant effects. wikipedia.orgmedkoo.com

This compound is often formulated in combination with other active ingredients, such as diethylamine (B46881) salicylate (B1505791), in topical creams. wikipedia.orgmedkoo.com In these formulations, it acts as a surface anesthetic and is thought to facilitate the penetration of the accompanying analgesic and anti-inflammatory agent. wikipedia.orgmedkoo.com This application is typically for the management of pain associated with muscle strains, ligament sprains, and tendinitis. wikipedia.org

Historical Perspectives on Academic Investigations of this compound and its Analogues

The formal preparation of this compound was documented in the early 1960s. drugfuture.com Following its synthesis, academic and clinical interest focused on its potential as a local anesthetic. Research includes its use in combination drug therapies. For instance, a controlled clinical study in 1979 investigated a topical product that combined nopoxamine (this compound) with diethylamine salicylate for use in physical medicine and rehabilitation. nih.gov

This compound is one of several local anesthetics that have been synthesized and studied over the years. Other compounds in this therapeutic category include Phenacaine, Pramocaine (Pramoxine), Bucricaine, and Ketocaine, among others. quimicaorganica.org

Chemical Data for this compound

PropertyValue
IUPAC Name 2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine wikipedia.org
Other Names Nopoxamine, Homomyrtenyl b-(diethylamino)ethyl ether wikipedia.orgdrugfuture.com
CAS Number 7712-50-7 wikipedia.org
Molecular Formula C17H31NO wikipedia.org
Molar Mass 265.441 g·mol−1 wikipedia.org
Appearance White crystalline powder lookchem.com
Boiling Point 335.6°C at 760 mmHg lookchem.com
Density 0.93 g/cm³ lookchem.com
Refractive Index 1.477 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31NO B1216821 Myrtecaine CAS No. 7712-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7712-50-7

Molecular Formula

C17H31NO

Molecular Weight

265.4 g/mol

IUPAC Name

2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1

InChI Key

BZRYYBWNOUALTQ-HOTGVXAUSA-N

SMILES

CCN(CC)CCOCCC1=CCC2CC1C2(C)C

Isomeric SMILES

CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C

Canonical SMILES

CCN(CC)CCOCCC1=CCC2CC1C2(C)C

Pictograms

Irritant; Environmental Hazard

Synonyms

2-homomyrtenyloxy-1-(diethylamino)-ethane
myrtecaine
nopoxamine

Origin of Product

United States

Advanced Analytical Characterization Techniques for Myrtecaine, Its Precursors, and Metabolites

Chromatographic Separations in Myrtecaine Research

Chromatography plays a vital role in separating this compound from its precursors, metabolites, impurities, and matrix components, enabling their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility and ability to handle a broad range of substances. While specific detailed methods for this compound analysis by HPLC were not extensively detailed in the search results, HPLC is a standard method for quantifying compounds in pharmaceutical formulations, including those containing local anesthetics and salicylates, which are often co-formulated with this compound. nwu.ac.zabenchchem.comgoogle.com

Method development in HPLC involves selecting appropriate stationary phases (e.g., C18 columns), mobile phases (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), flow rates, and detection wavelengths (commonly UV-Vis, depending on the chromophores present in the molecule). benchchem.comresearchgate.netbiomedpharmajournal.org For compounds like diethylamine (B46881) salicylate (B1505791), often combined with this compound, reverse-phase HPLC (RP-HPLC) using a C18 column with acetonitrile and a phosphoric acid solution as the mobile phase and UV detection at 230 nm has been reported for quantification. benchchem.com

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. particle.dkdemarcheiso17025.comemerypharma.comnist.gov According to guidelines such as those from the International Conference on Harmonisation (ICH), validation parameters for quantitative methods typically include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.comemerypharma.comqbdgroup.comwjarr.comeuropa.eu Specificity, for instance, ensures that the method can accurately measure the analyte in the presence of potential impurities, degradation products, or matrix components. qbdgroup.com Linearity establishes a proportional relationship between the analyte concentration and the detector response over a defined range. demarcheiso17025.comqbdgroup.comwjarr.com

Gas Chromatography (GC) Applications in Monoterpenoid Analysis

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds, including many monoterpenoids. copernicus.orgcopernicus.orgzontal.io GC is widely used for the separation and quantification of monoterpenes in various matrices, such as plant emissions and essential oils. researchgate.netcopernicus.orgcopernicus.orgunl.edu

GC methods for monoterpenoid analysis often utilize non-polar capillary columns and helium as the carrier gas. copernicus.orgunl.edu Detection is commonly achieved using Flame Ionization Detection (FID) or Mass Spectrometry (MS). zontal.iounl.edu Fast GC techniques have been developed to achieve higher time resolution in the monitoring of monoterpenes, allowing for the quantification of individual structural isomers within significantly reduced analysis times compared to conventional GC methods. copernicus.orgcopernicus.org For example, a Fast-GC method using a non-polar MXT-1 column and FID detection achieved chromatographic separation of monoterpenes in ambient air samples. copernicus.org

GC can also be applied to the resolution of monoterpene enantiomers, often involving their conversion to diastereomeric derivatives prior to analysis on conventional capillary columns. nih.gov While direct information on the GC analysis of this compound itself was not found, its monoterpenoid structure suggests that GC, particularly GC-MS, could be a valuable tool for its analysis and the identification of related volatile impurities or degradation products. researchgate.netresearchgate.net GC-MS is a principal tool in metabolomics for analyzing volatile and thermally stable compounds. zontal.iosysrevpharm.org

Spectroscopic Approaches for Structural Elucidation of this compound Derivatives

Spectroscopic techniques provide crucial information about the structure and identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of organic molecules. nih.govmdpi.comrsc.org It provides detailed information about the connectivity of atoms and their spatial arrangement. nih.gov NMR is a key analytical technique in metabolomics, offering high reproducibility and the ability to identify metabolites. zontal.iosysrevpharm.orgmdpi.com

For this compound and its derivatives, 1H and 13C NMR spectroscopy would be essential for confirming the proposed structure, identifying the positions of functional groups, and assessing the stereochemistry, particularly regarding the bicyclo[3.1.1]hept-2-en-2-yl (pinene-like) core structure which contains chiral centers. medkoo.com NMR can also be used for quantitative analysis and monitoring chemical reactions. rptu.de While specific NMR data for this compound were not detailed in the search results, NMR is routinely used for structural confirmation and purity verification of pharmaceutical compounds. pharmaffiliates.combenchchem.com Automated methods for structure elucidation from routine NMR spectra are also being developed. rsc.org

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of an analyte, serving as a powerful tool for molecular fingerprinting and identification. zontal.io MS is often coupled with chromatographic techniques (GC-MS and LC-MS) to provide both separation and identification in a single analysis. zontal.iosysrevpharm.orgmdpi.com

For this compound, MS can be used to confirm its molecular weight and to obtain a characteristic fragmentation pattern that can help identify the compound and differentiate it from structurally similar impurities or metabolites. medkoo.com LC-MS is particularly useful for analyzing non-volatile and thermally labile molecules, which might include certain this compound metabolites or precursors. zontal.io GC-MS is commonly used for the analysis of monoterpenes and related compounds. researchgate.netunl.eduresearchgate.net Tandem mass spectrometry (MS/MS) provides even more detailed structural information through the fragmentation of selected ions, enhancing specificity for complex sample matrices. zontal.iosysrevpharm.orgnih.gov A sensitive LC/MS/MS method has been developed for the simultaneous determination of various local anesthetic drugs in human serum, demonstrating the applicability of this technique to compounds with similar pharmacological properties to this compound. nih.gov

Method Validation Protocols in Pharmaceutical Analytical Chemistry

Method validation is a fundamental requirement in pharmaceutical analytical chemistry to ensure the reliability and quality of analytical data used for regulatory submissions and quality control. particle.dkdemarcheiso17025.comemerypharma.comnist.govqbdgroup.comwjarr.com The process provides documented evidence that an analytical method is suitable for its intended purpose. particle.dkdemarcheiso17025.comqbdgroup.com

Key validation parameters, as outlined by guidelines such as ICH Q2(R1), include accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness. demarcheiso17025.comemerypharma.comqbdgroup.comwjarr.comeuropa.eu

Accuracy: Assesses the closeness of agreement between the value found and the accepted true value. demarcheiso17025.comqbdgroup.comeuropa.eu

Precision: Measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It can be evaluated at three levels: repeatability (within a short interval under the same conditions), intermediate precision (within the same laboratory under different conditions like different analysts, instruments, or days), and reproducibility (between different laboratories). demarcheiso17025.comwjarr.comeuropa.eubiopharminternational.com

Specificity: Ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. demarcheiso17025.comqbdgroup.comwjarr.comeuropa.eu

Linearity: Demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.comqbdgroup.comwjarr.comeuropa.eu

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.comqbdgroup.comwjarr.comeuropa.eu

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. demarcheiso17025.comqbdgroup.comwjarr.comeuropa.eu

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision. demarcheiso17025.comqbdgroup.comwjarr.comeuropa.eu

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. demarcheiso17025.comwjarr.com

Validation is required for various types of analytical methods, including identification tests, quantitative tests for impurities, and quantitative tests for active ingredients. particle.dkdemarcheiso17025.comwjarr.com The extent of validation depends on the intended use of the method. demarcheiso17025.comqbdgroup.com Method validation is essential throughout the drug development process, from early research to quality control of commercial products. particle.dkemerypharma.com

Interactive Data Table Example (Illustrative, based on typical validation parameters and hypothetical data for a this compound assay):

Validation ParameterAcceptance Criteria (Example)Observed Result (Hypothetical)
Accuracy98.0% - 102.0% Recovery99.5%
Precision (Repeatability)%RSD ≤ 1.0%0.5%
Precision (Intermediate)%RSD ≤ 2.0%1.2%
SpecificityNo interference from placebo/impuritiesPasses
LinearityR² ≥ 0.9990.9995
Range50% - 150% of Target Conc.50% - 150%
LODSignal-to-Noise ≥ 3:10.01 µg/mL
LOQSignal-to-Noise ≥ 10:1, ±10% Accuracy/Precision0.03 µg/mL

This table illustrates the type of data generated during method validation, demonstrating that the method meets predefined criteria for various performance characteristics.

International Council for Harmonization (ICH) Guidelines for Analytical Method Validation

The International Council for Harmonisation (ICH) provides guidelines that are crucial for validating analytical procedures used in the testing of pharmaceutical products. The ICH Q2(R2) guideline specifically addresses the validation of analytical procedures and is intended to ensure that these methods are fit for their intended purpose. ich.orgeuropa.eufda.gov This guideline applies to analytical procedures used for various purposes, including assay, purity testing, impurity quantification, and identity testing. ich.orgeuropa.eu

Key validation characteristics typically addressed by ICH guidelines include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple portions of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variations).

Detection Limit (DL): The lowest analyte concentration that can be detected, though not necessarily quantified.

Quantitation Limit (QL): The lowest analyte concentration that can be determined with acceptable accuracy and precision.

Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

Range: The interval between the upper and lower concentrations (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org

Applying these guidelines to this compound analysis would involve developing and validating methods that demonstrate these characteristics for this compound itself, as well as for any identified precursors or metabolites. The validation process should be documented in a protocol and summarized in a report. ich.orgeuropa.eu

Bioanalytical Method Development for Complex Matrices

Bioanalytical method development focuses on the quantitative and qualitative analysis of drugs and their metabolites in biological matrices such as plasma, serum, or urine. asiapharmaceutics.infosimbecorion.com These matrices are inherently complex and can interfere with the accurate measurement of the analyte, a phenomenon known as matrix effects. asiapharmaceutics.info

Developing bioanalytical methods for compounds like this compound and its metabolites in complex biological samples requires meticulous procedures to ensure reliable data. Key considerations include:

Sample Preparation: Effective sample preparation techniques are vital to isolate the analyte from the complex matrix, reduce interferences, and enhance assay sensitivity. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be employed, depending on the chemical properties of the analyte and the matrix. asiapharmaceutics.infocmbr-journal.comchromatographyonline.com Advances in microextraction techniques, such as microextraction by packed sorbent (MEPS) or disposable pipette tips extraction (DPX), offer advantages in terms of low sample and solvent requirements and faster preparation. chromatographyonline.com

Selectivity and Specificity: The method must be able to differentiate the target analyte from endogenous matrix components and other co-administered substances or metabolites. ich.org

Sensitivity: The method should be sensitive enough to quantify the analyte at the expected concentrations in the biological matrix, which can often be very low. chromatographyonline.com

Accuracy and Precision: As with general analytical methods, accuracy and precision are critical for reliable bioanalytical data. ich.org

Stability: The stability of the analyte in the biological matrix during sample collection, processing, storage, and analysis must be evaluated. ich.org

Liquid chromatography-mass spectrometry (LC-MS) and particularly LC-MS/MS are commonly used techniques in bioanalysis due to their sensitivity and selectivity, making them suitable for analyzing small molecules like this compound and its potential metabolites in complex biological samples. simbecorion.comchromatographyonline.com High-resolution mass spectrometry (HRMS) can offer enhanced sensitivity and specificity for detailed characterization. cmbr-journal.com

Qualitative and Quantitative Analytical Chemistry Approaches for this compound

Qualitative and quantitative analytical chemistry approaches are essential for the identification and measurement of this compound, its precursors, and metabolites.

Qualitative Analysis: This involves identifying the presence and structure of the compounds. Techniques commonly used include:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification. Coupled with chromatographic separation (GC-MS or LC-MS), it can identify components in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei within the molecule. europeanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

For this compound, its precursors, and metabolites, techniques like GC-MS or LC-MS would be valuable for identification and confirmation of their presence in various samples.

Quantitative Analysis: This involves determining the amount or concentration of the compounds. Techniques commonly used include:

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying each component in a mixture. Various detectors can be used, such as UV-Vis, fluorescence, or mass spectrometry detectors.

Gas Chromatography (GC): Suitable for volatile or semi-volatile compounds. Similar to HPLC, it is often coupled with MS for detection and quantification (GC-MS).

Spectrophotometry: Measuring the absorption or transmission of light at specific wavelengths.

For the quantitative analysis of this compound, HPLC or GC methods coupled with appropriate detectors would likely be employed. The choice of method would depend on the specific sample matrix and the required sensitivity and selectivity. For analysis in biological matrices, LC-MS/MS is the preferred technique due to its ability to handle complex samples and provide high sensitivity and selectivity. simbecorion.comchromatographyonline.com

Molecular Pharmacology and Biochemical Mechanisms of Action of Myrtecaine and Its Derivatives in Vitro and in Silico Studies

Investigation of Molecular Targets and Ligand-Receptor Interactions

Enzymatic Modulation by Myrtecaine and Monoterpenoid Analogues (In Vitro)

In vitro studies have been conducted to assess the capacity of this compound and its monoterpenoid analogues to modulate the activity of various enzymes. This enzymatic modulation can serve as a key mechanism underlying their biological effects.

Inhibition of V-type ATPase in Cellular Models

V-type ATPases are essential proton pumps found in the membranes of various organelles and the plasma membrane of eukaryotic cells. nih.govbiorxiv.org They utilize ATP hydrolysis to transport protons, thereby acidifying cellular compartments and influencing numerous cellular processes. nih.govbiorxiv.org Inhibition of V-type ATPase has garnered interest as a potential therapeutic strategy, particularly in the context of certain diseases. nih.gov In vitro studies using cellular models have demonstrated that specific monoterpenoids, such as myrtenal (B1677600), can inhibit V-type ATPase activity. preprints.orgnih.govresearchgate.net This inhibition has been linked to effects like inducing cell death in melanoma cell lines. preprints.orgnih.govresearchgate.net These findings suggest that this compound or its analogues might influence cellular function through the modulation of V-type ATPase.

Modulation of Glucose Metabolism Enzymes (e.g., Glucokinase, Glucose-6-Phosphate Dehydrogenase)

Enzymes involved in glucose metabolism are critical for cellular energy homeostasis. Glucokinase is an enzyme that phosphorylates glucose, primarily in the liver and pancreas, playing a key role in glucose sensing and metabolism. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a crucial source of NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress. nih.govmdpi.combingol.edu.trfrontiersin.org In vitro studies investigating the effects of monoterpenoids, structurally related to this compound, on key liver enzymes of glucose metabolism have shown their ability to cause modulation. researchgate.net For example, myrtenal has been reported to modulate the activity of glucokinase and glucose-6-phosphate dehydrogenase. researchgate.net In vitro experiments have also examined the inhibitory effects of various compounds, including chemotherapy drugs, on purified G6PD enzyme from sources like sheep spleen, highlighting the potential for enzymatic inhibition. bingol.edu.tr

Here is a table summarizing the reported modulation of glucose metabolism enzymes by some monoterpenoids in in vitro studies:

Compound NameEnzyme ModulatedEffectReference
MyrtenalGlucokinaseModulated researchgate.net
MyrtenalGlucose-6-Phosphate DehydrogenaseModulated researchgate.net
Carvacrol (B1668589)GlucokinaseModulated researchgate.net
CarvacrolGlucose-6-Phosphate DehydrogenaseModulated researchgate.net
Carvone (B1668592)GlucokinaseModulated researchgate.net
CarvoneGlucose-6-Phosphate DehydrogenaseModulated researchgate.net
CitronellolGlucokinaseModulated researchgate.net
CitronellolGlucose-6-Phosphate DehydrogenaseModulated researchgate.net
GenposideGlucokinaseModulated researchgate.net
GenposideGlucose-6-Phosphate DehydrogenaseModulated researchgate.net
PaeoniflorinGlucokinaseModulated researchgate.net
PaeoniflorinGlucose-6-Phosphate DehydrogenaseModulated researchgate.net

Influence on Fatty Acid Synthesis Enzymes (e.g., Acetyl-CoA Carboxylase, Synthase)

Fatty acid synthesis is a vital anabolic pathway responsible for generating fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage. frontiersin.orgnih.gov Key regulatory enzymes in this pathway include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN). ACC catalyzes the initial committed step of fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. frontiersin.orgnih.govtaylorandfrancis.comd-nb.infomdpi.com In vitro investigations have suggested that certain monoterpenes can directly impact lipid metabolism by influencing the activity of key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase and synthase. nih.gov This indicates a potential mechanism by which this compound or its derivatives could affect cellular lipid profiles. ACC1, a specific isoform of ACC, is predominantly located in the cytosol and plays a central role in de novo fatty acid synthesis. nih.govmdpi.com

Cellular Pathway Investigations (In Vitro)

In vitro studies are indispensable for examining the effects of compounds on complex intracellular signaling networks and pathways.

Analysis of Apoptotic and Proapoptotic Signaling Pathways

Apoptosis, a form of programmed cell death, is a tightly controlled biological process critical for development, tissue homeostasis, and the elimination of damaged or potentially harmful cells. nih.govthermofisher.comcusabio.com This process is executed through distinct signaling cascades, including the intrinsic (mitochondrial) pathway, triggered by intracellular signals, and the extrinsic (death receptor) pathway, initiated by extracellular ligands. nih.govthermofisher.comcusabio.comresearchgate.net Both pathways converge on the activation of a family of proteases called caspases, which dismantle cellular components. nih.govthermofisher.comcusabio.com Dysregulation of apoptosis is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. nih.govcusabio.com In vitro studies have provided evidence that certain monoterpenoids can influence apoptotic and proapoptotic signaling pathways. nih.gov For instance, myrtenal has been shown to affect these pathways, contributing to its observed antitumor activity. nih.gov Additionally, some monoterpene alkaloid hydrazone derivatives have demonstrated the ability to induce apoptosis in human colon and liver carcinoma cells in in vitro settings. nih.gov These findings suggest that compounds structurally related to this compound may modulate cellular fate by interacting with components of the apoptotic machinery.

Mechanisms of Endogenous Antioxidant Protection

Research into monoterpenoids, the class of compounds to which this compound is related, has indicated potential antioxidant activity. Studies on myrtenal, a related monoterpenoid, have shown effects on stabilizing endogenous antioxidant protection mechanisms. nih.govresearchgate.netpreprints.org These effects have been observed in experimental models, where myrtenal demonstrated the ability to inactivate free radicals. mdpi.com This suggests a potential role for monoterpenoids in reducing oxidative stress, which could be relevant to understanding the broader pharmacological potential of this compound and its derivatives. While direct studies specifically detailing this compound's impact on endogenous antioxidant protection mechanisms were not prominently found, the activity observed in related monoterpenoids like myrtenal provides a theoretical basis for such potential.

Antiparasitic Activity Studies in In Vitro Models (e.g., Trypanosoma cruzi)

Investigations into the antiparasitic activity of various compounds have included high-throughput screening (HTS) against Trypanosoma cruzi, the parasite responsible for Chagas disease. plos.orgplos.orgasm.orgasm.org These screenings aim to identify compounds that inhibit parasite growth or survival in laboratory settings. While numerous compounds have been tested in such in vitro models, including libraries of clinically approved drugs, specific detailed research findings on this compound's activity against Trypanosoma cruzi in these screenings were not extensively available in the provided search results. plos.orgplos.orgasm.orgasm.org However, the methodology for evaluating compounds against T. cruzi involves assessing the inhibition of parasite proliferation in host cells and determining parameters like IC50 values. plos.orgplos.orgasm.orgresearchgate.net For example, a high-throughput screening study identified over 4,000 hits from a large collection of molecules based on their activity against T. cruzi trypomastigote infection. plos.org Further assays were then performed to determine IC50 values and toxicity to host cells. plos.org The mechanism of action for some anti-T. cruzi compounds, such as nifurtimox, involves the formation of toxic oxygen radicals that damage parasite DNA, a process against which mammalian cells have protective mechanisms like catalase and superoxide (B77818) dismutase. wikipedia.org While this mechanism is established for other compounds, specific data on this compound's potential antiparasitic mechanism against T. cruzi or other parasites in in vitro models were not readily found.

Theoretical Frameworks for this compound's Molecular Action

Theoretical frameworks for understanding the molecular action of drugs often involve considering their interactions with biological macromolecules. These interactions are fundamental to a compound's ability to bind to targets, permeate membranes, and exert its pharmacological effects.

Hydrophilic, Hydrophobic, and Ionic Interactions with Biological Macromolecules

The interaction of a chemical compound like this compound with biological macromolecules is governed by its structural properties, including its polarity and charge distribution. Biological macromolecules, such as proteins, nucleic acids, and lipids, present diverse chemical environments that can interact with small molecules through various forces.

Hydrophobic Interactions: These interactions occur between non-polar regions of the compound and non-polar regions of the macromolecule, driven by the tendency to minimize contact with water. justia.comgoogle.com this compound, containing a bicyclic terpene structure and diethylamine (B46881) group, possesses both non-polar (hydrophobic) and potentially polar/ionizable (hydrophilic) regions. The bicyclic structure contributes significantly to its hydrophobic character.

Hydrophilic Interactions: These involve interactions between polar or charged regions of the compound and polar or charged regions of the macromolecule, including hydrogen bonding and dipole-dipole interactions. justia.com The oxygen atom and the nitrogen atom in the diethylamine group of this compound can participate in hydrophilic interactions, particularly hydrogen bonding, with suitable groups on biological macromolecules.

Ionic Interactions: These occur between oppositely charged species. justia.com The diethylamine group in this compound is a tertiary amine, which can become protonated at physiological pH, acquiring a positive charge. This positively charged form can engage in ionic interactions with negatively charged groups present on biological macromolecules, such as carboxylate groups in proteins or phosphate groups in nucleic acids. justia.com

The balance of these hydrophilic, hydrophobic, and ionic interactions dictates how this compound or its derivatives will interact with specific biological targets, influencing binding affinity, specificity, and downstream effects. For instance, local anesthetics, including those with amine groups, are known to interact with ion channels (biological macromolecules) to block nerve signal transmission, and these interactions involve a combination of hydrophobic and hydrophilic/ionic forces depending on the state of the channel and the protonation state of the anesthetic molecule. While specific detailed studies on the in silico modeling of this compound's interactions with particular biological macromolecules were not found, the principles of these fundamental forces provide the theoretical basis for understanding its potential molecular targets and mechanisms of action. justia.comgoogleapis.comgoogle.com

Structure Activity Relationship Sar Studies and Rational Drug Design for Myrtecaine Analogs

Methodologies for SAR Determination of Monoterpenoids

Determining the SAR of monoterpenoids involves a combination of experimental and computational approaches. These methodologies aim to identify key structural features responsible for observed biological activity and to understand how modifications to these features impact potency, selectivity, and other pharmacological properties.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling play a crucial role in predicting and understanding the SAR of monoterpenoids. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations are widely employed atamankimya.combmrb.ioresearchgate.netmpg.de. QSAR models correlate variations in chemical structure with changes in biological activity using mathematical equations, allowing for the prediction of activity for new, untested compounds. Molecular docking helps to predict the binding orientation and affinity of monoterpenoids to their target proteins, providing insights into the molecular interactions driving activity bmrb.io. Molecular dynamics simulations can further explore the stability of these interactions over time. These in silico methods enable the rapid screening of large virtual libraries of monoterpenoid analogs and prioritize promising candidates for synthesis and in vitro testing, thereby accelerating the SAR determination process.

Synthetic Library Design and Screening for SAR Profiling

The design and synthesis of targeted libraries of monoterpenoid analogs are fundamental to experimental SAR profiling herts.ac.ukfrontiersin.orgnih.govnih.govnih.gov. By systematically introducing structural variations to a core monoterpenoid scaffold, researchers can probe the impact of specific functional groups, stereochemistry, and conformational flexibility on biological activity. These synthetic libraries can range from small, focused sets of compounds with subtle modifications to larger, more diverse collections exploring a wider chemical space. High-throughput screening (HTS) of these libraries against relevant biological targets allows for the rapid identification of active compounds and the generation of comprehensive activity data. This data is then used to build and refine SAR models, guiding subsequent rounds of synthesis and biological evaluation.

Impact of Structural Modifications on Biochemical Activities (In Silico and In Vitro)

Structural modifications to monoterpenoids can lead to significant changes in their biochemical activities. Studies on various monoterpenoids have demonstrated that even subtle alterations, such as changes in functional groups, the position of double bonds, or the stereochemistry of chiral centers, can profoundly affect their potency and selectivity towards biological targets uni.lufishersci.fithegoodscentscompany.com. For instance, SAR studies on anti-inflammatory monoterpenoids have shown that the position and type of oxygen-containing functional groups can be critical for activity fishersci.fi. Similarly, modifications to the carbon skeleton of monoterpenes like carvone (B1668592) have been explored to enhance their cytotoxic activity against cancer cells uni.lu. In silico studies, such as molecular docking and QSAR, can predict the potential impact of these modifications on binding affinity and activity, while in vitro assays are essential for experimentally validating these predictions and quantifying the biological response thegoodscentscompany.com. Applying these principles to Myrtecaine, modifications to the diethylaminoethoxy side chain or the bicyclic monoterpene core derived from myrtenal (B1677600) would likely influence its interaction with voltage-gated sodium channels or other potential targets, thereby modulating its local anesthetic properties.

Pharmacophore Identification and Lead Optimization Strategies in this compound Design

Pharmacophore identification and lead optimization are key strategies in the rational design of novel monoterpene-derived agents, including potential this compound analogs nih.govwikidata.orgfishersci.cafishersci.nofishersci.cabmrb.iowikidata.orgfishersci.cafishersci.cawikipedia.org. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target wikidata.org. By identifying the pharmacophore of this compound or related local anesthetics, researchers can design new compounds that mimic these crucial features while potentially improving other properties such as potency, duration of action, or reduced off-target effects. Lead optimization involves systematically modifying a promising lead compound, guided by SAR information and pharmacophore models, to enhance its desirable properties and minimize undesirable ones wikidata.orgfishersci.cafishersci.ca. This iterative process often involves the synthesis and evaluation of numerous analogs, with computational methods used to prioritize modifications and predict their outcomes bmrb.iowikipedia.org. For this compound, lead optimization efforts could focus on modifying the side chain length, the type of amine function, or the structure of the monoterpene core to fine-tune its interaction with the anesthetic binding site.

Rational Design Principles for Novel Monoterpene-Derived Agents

The rational design of novel monoterpene-derived agents is guided by an understanding of the relationship between chemical structure and biological activity, leveraging both computational and experimental tools massbank.eufishersci.cawikipedia.orgcenmed.comresearchgate.net. Key principles include:

Scaffold Hopping: Replacing the core monoterpene structure with different scaffolds while retaining the essential pharmacophoric features.

Privileged Structures: Incorporating structural motifs known to confer favorable pharmacological properties or target specific protein families.

Bioisosteric Replacement: Substituting functional groups with others that have similar electronic and steric properties but may offer improved metabolic stability, reduced toxicity, or altered activity.

Conformational Control: Designing molecules with restricted flexibility to favor bioactive conformations and improve potency and selectivity.

Targeting Specific Pathways: Designing monoterpene derivatives to interact with specific enzymes, receptors, or ion channels involved in disease processes, building upon the known diverse bioactivities of monoterpenoids massbank.eu.

Emerging Research Applications and Future Directions in Myrtecaine Academic Studies

Myrtecaine as a Template for Novel Compound Discovery in Experimental Pharmacology

The chemical architecture of this compound, which features a bicyclic monoterpene (myrtenol) linked to a diethylamino ethyl ether, presents a unique starting point for the synthesis of new chemical entities. In experimental pharmacology, the process of drug discovery often involves modifying existing molecules to enhance efficacy, alter selectivity, or reduce toxicity. The synthesis of derivatives from a known active compound is a cornerstone of this process. nih.govrsc.org

Researchers can systematically modify different parts of the this compound molecule:

The Bicyclic Core: The rigid, lipophilic 6,6-dimethylbicyclo[3.1.1]hept-2-ene core is a primary determinant of how the molecule interacts with the lipid membranes of nerve cells. nih.gov Creating analogs with altered stereochemistry or substitutions on this ring system could modulate anesthetic potency and duration.

The Ether Linkage: The ether bond contributes to the molecule's chemical stability and flexibility. Replacing it with other functional groups, such as an ester as seen in other local anesthetics, could change its metabolic profile and activity. ncats.io

The Amine Group: The tertiary amine is crucial for the molecule's water solubility and its ability to exist in both charged and uncharged forms, a key aspect of its mechanism of action. Modifying the alkyl substituents (the two ethyl groups) can influence the compound's pKa and lipophilicity, which are critical for its interaction with biological targets. nih.gov

This approach of using a natural product-derived scaffold like this compound is a well-established strategy for developing new therapeutic agents with potentially novel properties. rsc.org

Exploration of Undiscovered Biological Activities and Mechanisms

While this compound is primarily known as a local anesthetic, its use in combination products and its structural uniqueness suggest the possibility of other biological activities. medkoo.compharmaffiliates.com For instance, it is noted to have a muscle relaxant effect and to facilitate the penetration of other active ingredients like diethylamine (B46881) salicylate (B1505791), suggesting mechanisms beyond simple nerve block. medkoo.com

Future research is poised to explore these and other potential activities. The structural similarity of its core to other biologically active monoterpenes found in nature hints at the possibility of interactions with a wider range of biological targets than currently understood. Academic studies could investigate its potential anti-inflammatory, analgesic, or antimicrobial properties, which are common among plant-derived compounds. Uncovering these activities would require screening this compound and its derivatives against a broad array of biological assays and cellular models to identify any new and potentially valuable therapeutic effects.

Advancements in Computational Modeling for this compound Analog Development

Modern drug discovery heavily relies on computational techniques to accelerate the design and screening of new compounds. nih.gov For this compound, these methods offer a rational approach to developing analogs with desired properties.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential features a molecule needs to interact with a specific biological target. dovepress.com By analyzing the structure of this compound, a pharmacophore model can be generated that captures the key elements for its anesthetic activity: the hydrophobic core, hydrogen bond acceptors, and the positively ionizable amine. nih.gov This model can then be used to virtually screen large libraries of compounds to find new molecules that fit the pharmacophore and are therefore likely to have similar activity, potentially with different chemical backbones. nih.govdovepress.com

Molecular Docking: This technique simulates how a molecule (like a this compound analog) fits into the binding site of a target protein, such as a voltage-gated sodium channel. bohrium.com Researchers can use docking to predict the binding affinity and orientation of newly designed this compound derivatives, helping to prioritize which compounds to synthesize and test in the lab. This saves significant time and resources compared to traditional trial-and-error synthesis. bohrium.com

These computational tools allow for the in silico (computer-based) design of this compound analogs with potentially improved potency, selectivity, or metabolic stability before any resource-intensive chemical synthesis is undertaken. nih.gov

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanism-of-Action Studies

To gain a deeper understanding of how this compound works at a molecular level, researchers can turn to "omics" technologies. nih.gov These approaches provide a global view of cellular changes in response to a drug.

Transcriptomics (RNA-Seq): This technology measures the expression levels of all genes in a cell or tissue. nih.govnih.gov By treating cells (e.g., neurons) with this compound and analyzing the resulting changes in gene expression, researchers could uncover entire biological pathways that are affected by the drug, far beyond its primary target. nih.gov This could reveal unexpected off-target effects or new therapeutic possibilities.

Proteomics: This is the large-scale study of proteins. nih.gov Using techniques like mass spectrometry, proteomics can identify which proteins this compound directly binds to or whose expression levels are altered after treatment. This can help to confirm its known targets and discover new ones, providing a more complete picture of its mechanism of action. nih.gov

The integration of these powerful technologies can provide an unbiased, system-wide view of this compound's biological effects, guiding future research into its full therapeutic potential. nih.gov

Challenges and Future Opportunities in this compound Research

Despite its potential, research into this compound and its analogs faces several challenges that also represent opportunities for innovation.

To fully understand the pharmacology of this compound, robust analytical methods are needed to measure its concentration in complex biological systems like blood, plasma, or tissue. japsonline.comnih.gov While standard techniques like High-Performance Liquid Chromatography (HPLC) are available, there is a need for more advanced and sensitive methods. arabjchem.org

The development of techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound would allow for highly specific and sensitive quantification, even at very low concentrations. longdom.org Such methods are essential for detailed pharmacokinetic studies, understanding how the drug is absorbed, distributed, metabolized, and excreted. Furthermore, creating advanced analytical protocols is crucial for accurately assessing the behavior of newly synthesized this compound derivatives in biological matrices. mdpi.comnih.gov

Table 1: Potential Applications of Advanced Analytical Techniques in this compound Research

Analytical TechniqueApplication in this compound ResearchPotential Insights
HPLC Quantification in pharmaceutical formulations.Ensures quality control and purity of the active ingredient.
LC-MS/MS Detection and quantification in biological fluids (e.g., plasma, urine). longdom.orgProvides detailed pharmacokinetic profiles (absorption, metabolism, excretion).
GC-MS Analysis of volatile metabolites or impurities.Identifies metabolic pathways and potential degradation products.
NMR Spectroscopy Structural elucidation of new this compound analogs. longdom.orgConfirms the chemical structure of newly synthesized compounds.

A major challenge in drug development is ensuring that a compound interacts selectively with its intended target and does not bind to other molecules, which can cause unwanted side effects. nih.gov While this compound is a local anesthetic, its full range of molecular interactions is not completely understood.

Future research must focus on designing this compound analogs with high specificity. This involves:

Target-Specific Design: Using computational models to design derivatives that fit precisely into the binding site of a specific target (e.g., a particular sodium channel subtype) but not others. nih.govnih.gov

Selectivity Screening: Testing new compounds against a panel of related and unrelated biological targets to identify any off-target activity early in the discovery process. rsc.org

Improving the selectivity of this compound-based compounds could lead to the development of new drugs with better efficacy and fewer side effects, representing a significant opportunity in the field. nih.gov

Theoretical Advancements in Monoterpenoid Pharmacodynamics

The study of this compound and its therapeutic effects is deeply rooted in the broader field of monoterpenoid pharmacodynamics. Monoterpenoids, a class of naturally occurring compounds, are known for their diverse biological activities, including analgesic, anti-inflammatory, and anesthetic properties. mdpi.comnih.gov Theoretical advancements in this area are increasingly reliant on computational and in-silico methods to elucidate the molecular mechanisms underlying these effects. These approaches provide valuable insights into how monoterpenoids like this compound interact with biological systems at a molecular level.

A fundamental aspect of monoterpenoid pharmacodynamics is their interaction with cell membranes. Research has shown that monoterpenes can perturb the lipid bilayer of cell membranes, which is a crucial factor in their biological activity. nih.gov For instance, studies on compounds like thymol (B1683141) and carvacrol (B1668589) have demonstrated their ability to disrupt model membranes, leading to increased fluidity. nih.gov This disruption is believed to contribute to their antimicrobial and anesthetic effects by altering the function of membrane-embedded proteins, such as ion channels.

The primary mechanism of action for local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in nerve fibers. nih.gov This prevents the generation and conduction of nerve impulses, resulting in a loss of sensation. nih.gov Theoretical models and computational simulations have become instrumental in understanding these interactions. Molecular docking and molecular dynamics simulations can predict how local anesthetics bind to specific sites within the sodium channel protein. researchgate.netnih.govresearchgate.net These studies help to identify the key amino acid residues involved in the binding process and to understand the structure-activity relationships that govern the potency and efficacy of these drugs. nih.govnih.govmdpi.com

Advances in computational chemistry also allow for the prediction of pharmacokinetic and toxicological profiles of compounds, a field known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling. tjnpr.org For monoterpenoids, these in-silico tools can help to evaluate their drug-likeness and potential for further development. By analyzing parameters such as lipophilicity, molecular weight, and the presence of specific functional groups, researchers can predict how a compound like this compound will behave in the body.

Future research in the theoretical pharmacodynamics of this compound is likely to focus on several key areas. The development of more accurate and sophisticated molecular models of ion channels will provide a more detailed picture of drug-receptor interactions. mdpi.comresearchgate.net Furthermore, the application of quantum pharmacology may offer deeper insights into the electronic and energetic aspects of these interactions.

The table below summarizes key monoterpenoids and their observed or theoretical interactions with biological targets, providing a framework for understanding the potential mechanisms of this compound.

MonoterpenoidBiological Target/InteractionImplication for Pharmacodynamics
This compound Voltage-gated sodium channelsLocal anesthetic effect by blocking nerve impulse conduction. nih.gov
Thymol Cell membranes, TRP channelsMembrane perturbation, modulation of pain and inflammation pathways. nih.govmdpi.com
Carvacrol Cell membranes, TRP channelsSimilar to thymol, contributes to antimicrobial and analgesic effects. nih.govmdpi.com
Linalool Sciatic nerve fibersExhibits local anesthetic activity.
Menthol TRP channelsKnown for its cooling sensation and analgesic properties.

The continued application of these theoretical and computational approaches will be pivotal in uncovering the nuanced pharmacodynamics of this compound and other monoterpenoids, paving the way for the rational design of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Myrtecaine’s pharmacological properties while ensuring reproducibility?

  • Methodological Answer :

  • Experimental Design : Use a hypothesis-driven framework (e.g., PICO: Population/Intervention/Comparison/Outcome) to define objectives, such as comparing this compound’s efficacy against a placebo or standard compound. Include control groups and blinded protocols to minimize bias .
  • Reproducibility : Document all experimental parameters (e.g., solvent purity, temperature, dosage) in the "Methods" section, adhering to guidelines for synthetic chemistry and pharmacological assays . Provide raw data in supplementary materials, including spectral data (NMR, HPLC) for compound validation .
  • Statistical Power : Conduct power analysis to determine sample size, ensuring statistical validity. Use ANOVA or regression models for dose-response studies, with p-values adjusted for multiple comparisons .

Q. What criteria should be prioritized when establishing this compound’s chemical purity and structural identity?

  • Methodological Answer :

  • Analytical Validation : Combine orthogonal techniques (e.g., HPLC for purity, mass spectrometry for molecular weight, and X-ray crystallography for structural confirmation). Cross-validate results with independent labs to rule out instrumental bias .
  • Benchmarking : Compare spectral data with published standards or synthetic intermediates. For novel derivatives, include elemental analysis and stability studies under varying conditions (pH, temperature) .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Filter for peer-reviewed studies and prioritize recent reviews .
  • Critical Appraisal : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps, such as understudied toxicity profiles or unresolved metabolic pathways .

Advanced Research Questions

Q. How should contradictory data between in vitro and in vivo studies on this compound’s efficacy be analyzed?

  • Methodological Answer :

  • Root-Cause Analysis : Assess whether discrepancies arise from bioavailability differences (e.g., poor solubility in physiological media) or model-specific limitations (e.g., murine vs. human CYP450 enzyme activity). Use pharmacokinetic modeling to correlate in vitro IC50 values with plasma concentrations in vivo .
  • Principal Contradiction Framework : Identify the dominant factor influencing outcomes (e.g., bioavailability as the principal aspect overriding target engagement). Redesign experiments to isolate variables, such as using ex vivo tissue models .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvents. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .
  • Kinetic Resolution : Use enzymatic or chemical kinetic resolution to separate enantiomers. Validate scalability with pilot-scale reactions and computational modeling of transition states .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Systems Biology Workflow : Perform pathway enrichment analysis (e.g., KEGG, Reactome) on differentially expressed genes/proteins. Use correlation networks to link transcriptomic changes with metabolite shifts .
  • Machine Learning : Train classifiers (e.g., random forests) on omics datasets to identify predictive biomarkers of efficacy or toxicity. Validate with knockout models or siRNA silencing .

Ethical and Methodological Considerations

Q. What safeguards ensure data integrity in studies involving this compound’s novel applications?

  • Methodological Answer :

  • Pre-registration : Submit study protocols to repositories like ClinicalTrials.gov or OSF to deter post hoc hypothesis changes .
  • Blinded Analysis : Separate data collection and interpretation teams. Use third-party auditors for high-stakes claims (e.g., efficacy in neurodegenerative models) .

Q. How should researchers address ethical challenges in translational studies of this compound?

  • Methodological Answer :

  • Risk-Benefit Analysis : Conduct preclinical toxicity profiling (e.g., hERG assay for cardiotoxicity) before human trials. Use organ-on-chip models to reduce animal testing .
  • Informed Consent : For clinical trials, disclose potential risks (e.g., hepatotoxicity) and alternative therapies. Include independent ethics committee oversight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.